Acridine-9-carboxylic Acid Dihydrate

カタログ番号 B128460

CAS番号:

146340-18-3

分子量: 259.26 g/mol

InChIキー: PEBOTHBBMSRXNT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

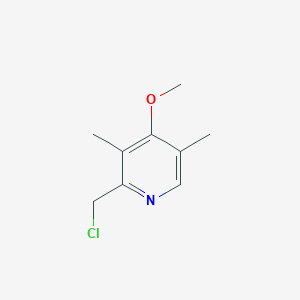

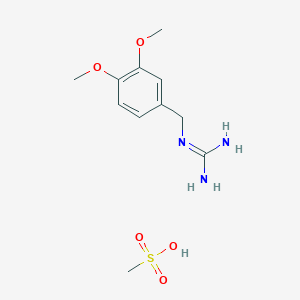

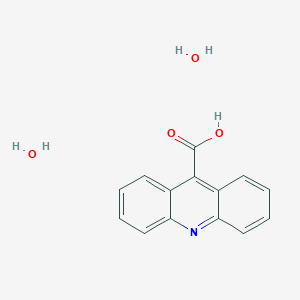

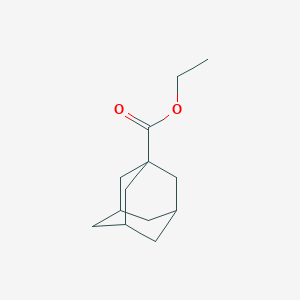

Acridine-9-carboxylic Acid Dihydrate is a compound with the empirical formula C14H9NO2 · xH2O . It is a bright yellow to yellow-green crystalline powder . It has been used to synthesize a DNA intercalator in order to capture double-stranded DNAs (dsDNAs) duplex from the solution .

Synthesis Analysis

New 1,3-dihydroxyacridine-9-carboxylic acids were obtained by Pfitzinger reaction from 2,4,6-trihydroxytoluene (methylphloroglucinol). Their bromination and azo-coupling reactions were studied . In the presence of triethylamine and ethylchloroformate, the compound methyl (9-oxo-9,10-dihydroacridine-4-carbonyl)-L-valinate was synthesized by reacting 9-oxo-9,10-dihydroacridine-4-carboxylic acid with methyl L-valinate .Molecular Structure Analysis

The molecular structure of Acridine-9-carboxylic Acid Dihydrate is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . A new class of photocatalysts based on the 9-arylacridine framework enables direct decarboxylative functionalization of carboxylic acids .Physical And Chemical Properties Analysis

Acridine-9-carboxylic Acid Dihydrate is a bright yellow to yellow-green crystalline powder . Its melting point is greater than 250°C .Safety And Hazards

将来の方向性

特性

IUPAC Name |

acridine-9-carboxylic acid;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2.2H2O/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1-8H,(H,16,17);2*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBOTHBBMSRXNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369542 |

Source

|

| Record name | 9-Acridinecarboxylicacid, hydrate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acridine-9-carboxylic Acid Dihydrate | |

CAS RN |

146340-18-3 |

Source

|

| Record name | 9-Acridinecarboxylicacid, hydrate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

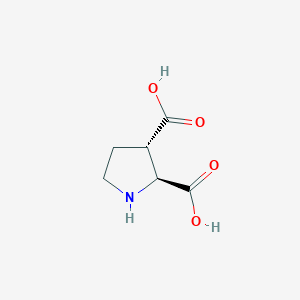

(2S,3S)-Pyrrolidine-2,3-dicarboxylic acid

147332-07-8

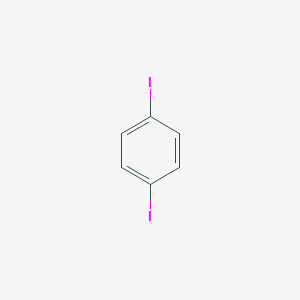

1,4-Diiodobenzene

624-38-4

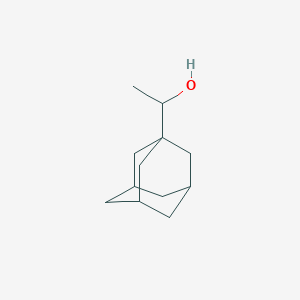

1-(1-Adamantyl)ethanol

26750-08-3

![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128377.png)

![8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B128396.png)